

# A Technical Guide to the Physical and Chemical Properties of Podocarpusflavone A

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## Compound of Interest

Compound Name: *Podocarpus flavanone*

Cat. No.: B595561

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## Introduction

Podocarpusflavone A is a naturally occurring biflavonoid found in several plant species, including those from the Podocarpus, Garcinia, and Kielmeyera genera.[1][2][3] Structurally, it is a complex molecule composed of two flavone units linked by a carbon-carbon bond.[4] This compound has garnered significant interest within the scientific community, particularly in drug development, due to its diverse and potent biological activities. These activities include notable anticancer, antioxidant, antimicrobial, and antimycobacterial properties.[4][5] This technical guide provides a comprehensive overview of the chemical identity, physical properties, spectroscopic data, and key experimental protocols related to podocarpusflavone A, tailored for researchers, scientists, and professionals in drug development.

## Section 1: Chemical Identity and Structure

Podocarpusflavone A is classified as a [3' → 8'']-biflavonoid, meaning two flavone monomers are linked between the 3' position of one unit and the 8'' position of the other. This linkage creates a rigid and complex three-dimensional structure that is crucial for its biological interactions. The molecule features a 4-methoxyphenyl group and several hydroxyl groups, which influence its solubility and capacity for hydrogen bonding with biological targets.[4]

Identifier	Value	Reference
IUPAC Name	8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>31</sub> H <sub>20</sub> O <sub>10</sub>	<a href="#">[1]</a>
Molecular Weight	552.5 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	41583-83-9; 22136-74-9	<a href="#">[1]</a> <a href="#">[6]</a>
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O</chem>	<a href="#">[1]</a>
InChI Key	RBTRUVNXLDXHBJ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>

## Section 2: Physical Properties

Podocarpusflavone A is typically isolated as a solid powder. Its solubility is a key consideration for experimental design, particularly for in vitro and in vivo studies. While poorly soluble in water, it demonstrates good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Property	Value	Reference
Appearance	Yellow amorphous powder	[7]
Melting Point	292-296 °C	[7]
Solubility	DMSO: 40-50 mg/mL Ethanol: Soluble In Vivo Formulation: 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	[5]
pKa (Predicted)	5.99 ± 0.40	[6]

## Section 3: Spectroscopic Data

The structural elucidation of podocarpusflavone A is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR), with further characterization provided by UV-Vis and IR spectroscopy.

Spectroscopy	Data	Reference
Mass Spectrometry	High-Resolution ESI-MS: m/z 553.11293 [M+H] <sup>+</sup>	[4]
<sup>1</sup> H-NMR	Solvent: Pyridine-d <sub>5</sub> Key Shifts (δ ppm): Aromatic Protons (6.10–7.80), Hydroxyl Groups (9.20–12.50), Methoxy Group (3.59, s)	[4][7]
<sup>13</sup> C-NMR	Solvent: Pyridine-d <sub>5</sub> Key Shifts (δ ppm): 182.5 (C-4), 182.4 (C-4''), 164.8 (C-2), 164.3 (C-7), 163.9 (C-2''), 162.2 (C-5), 161.8 (C-4'), 161.7 (C-5''), 158.2 (C-9), 155.5 (C-9''), 131.6 (C-6'), 128.9 (C-2', 6'), 122.9 (C-1'), 114.3 (C-3', 5'), 105.4 (C-3), 104.9 (C-10), 103.1 (C-3''), 99.5 (C-6), 98.6 (C-10''), 94.4 (C-8), 55.2 (-OCH <sub>3</sub> )	[7]
UV-Vis	Solvent: Methanol λ <sub>max</sub> (nm): 330, 269, 224	[7]
Infrared (IR)	Medium: KBr ν <sub>max</sub> (cm <sup>-1</sup> ): 3399 (O-H), 1644 (C=O, conjugated ketone), 1606, 1556, 1504 (aromatic C=C)	[7]

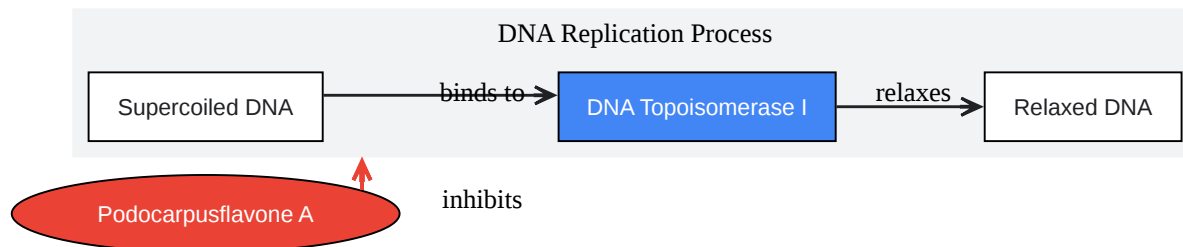
## Section 4: Biological Activities and Mechanisms of Action

Podocarpusflavone A exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its primary mechanisms of action include the inhibition of DNA topoisomerase I and the disruption of the STAT3 signaling pathway.

Activity	Model / Assay	Result	Reference
Anticancer	DNA Topoisomerase I Inhibition	IC <sub>50</sub> : 119.4 µM	[6]
Melanoma Cell Lines (A375, SK-MEL-1)	IC <sub>50</sub> : ~10 µM (p-STAT3 inhibition)	[5]	
Tumor Cell Lines (DLD, KB, MCF-7, HEP-2)	ED <sub>50</sub> : 4.56-16.24 µg/mL	[5]	
Antioxidant	DPPH Radical Scavenging	EC <sub>50</sub> : 12.5 µM	[4]
Cardioprotection (H9c2 cells)	Reduces H <sub>2</sub> O <sub>2</sub> -induced apoptosis by 40%	[4]	
Antimycobacterial	Mycobacterium tuberculosis	MIC <sub>50</sub> : 34.38 µM	[4]
Antibacterial	Enterococcus faecalis, Pseudomonas aeruginosa	Broad spectrum activity (SI > 15)	[4]

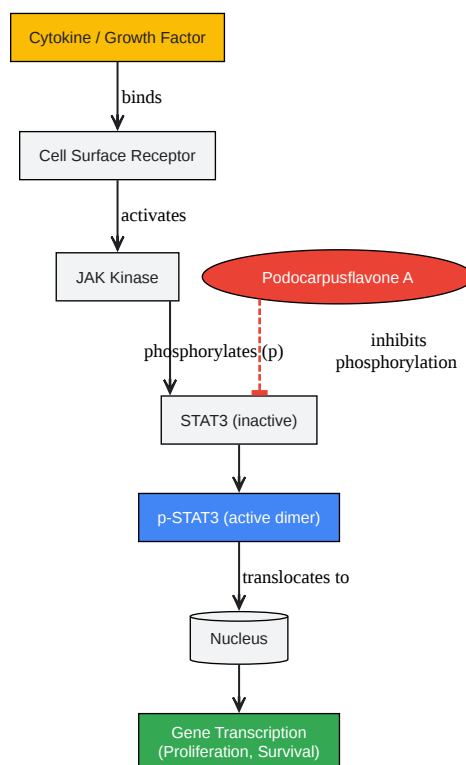
## Mechanisms of Action Visualized

Podocarpusflavone A interferes with fundamental cellular processes implicated in cancer progression. It inhibits DNA Topoisomerase I, an enzyme critical for managing DNA topology during replication, thereby preventing cancer cells from proliferating. Additionally, it suppresses the STAT3 signaling pathway, which is constitutively active in many cancers and drives genes responsible for proliferation and survival.



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*Podocarpusflavone A inhibits DNA Topoisomerase I, halting DNA relaxation.*



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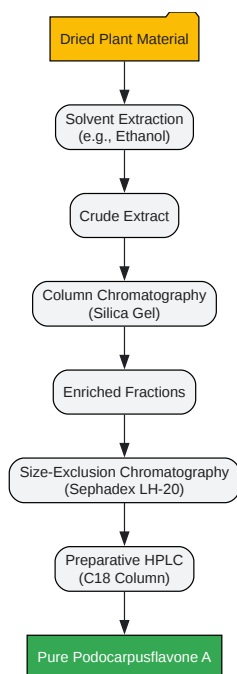
*Podocarpusflavone A inhibits the phosphorylation and activation of STAT3.*

## Section 5: Experimental Protocols

### Protocol 1: Isolation and Purification from Plant Material

This protocol outlines a general method for isolating podocarpusflavone A from plant sources like *Podocarpus nakaii* twigs.

- Extraction:
  - Air-dry and powder the plant material (e.g., 1 kg of twigs).
  - Perform reflux extraction using 80% ethanol (3 x 3.5 L).
  - Combine the extracts and evaporate to dryness under reduced pressure to yield a crude ethanol extract.
- Fractionation:
  - Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
  - Monitor fractions using thin-layer chromatography (TLC); podocarpusflavone A is typically enriched in the ethyl acetate fraction.
- Column Chromatography:
  - Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
  - Elute with a gradient solvent system (e.g., chloroform-methanol).
  - Collect fractions and combine those containing the target compound based on TLC analysis.
- Final Purification:
  - Perform further purification on the enriched fractions using a Sephadex LH-20 column to remove smaller impurities.
  - Achieve final purity by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
  - Lyophilize the purified fractions to obtain podocarpusflavone A as a yellow powder.



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*General workflow for the isolation and purification of podocarpusflavone A.*

## Protocol 2: DNA Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

- Preparation of Reagents:
  - Prepare a reaction buffer: 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl<sub>2</sub>, 5 mM DTT, 5 mM spermidine, and 0.01% bovine serum albumin (BSA).
  - Prepare stock solutions of podocarpusflavone A in DMSO at various concentrations. The final DMSO concentration in the reaction should not exceed 1-2%.
  - Use supercoiled plasmid DNA (e.g., pBR322) at a concentration of 0.5 µg per reaction.
  - Use human DNA Topoisomerase I (1.0 unit per reaction).
- Reaction Setup:



- In a microcentrifuge tube, combine the reaction buffer, 0.5 µg of pBR322 plasmid DNA, and the desired concentration of podocarpusflavone A (or a positive control like camptothecin).
- Initiate the reaction by adding 1.0 unit of Topoisomerase I. The final reaction volume is 20 µL.
- Include controls: (a) DNA only, (b) DNA + enzyme (no inhibitor).
- Incubation and Termination:
  - Incubate the reaction mixture at 37 °C for 30 minutes.
  - Terminate the reaction by adding 5 µL of stop solution (1% SDS, 0.02% bromophenol blue, 50% glycerol).
- Agarose Gel Electrophoresis:
  - Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
  - Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately 75% of the gel length.
- Analysis:
  - Visualize the DNA bands under UV light. The supercoiled (form I) DNA migrates faster than the relaxed (form II) DNA.
  - Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the "DNA + enzyme" control. Quantify band intensity using densitometry to calculate IC<sub>50</sub> values.[8][9]

## Conclusion

Podocarpusflavone A is a biflavonoid with a well-defined chemical structure and a compelling profile of biological activities. Its physical and spectroscopic properties are well-characterized, providing a solid foundation for its use as a research tool. The compound's mechanisms of action, particularly its dual inhibition of DNA topoisomerase I and STAT3 signaling, make it a

promising lead candidate for the development of novel anticancer therapeutics. The protocols provided herein offer standardized methods for its study, facilitating further investigation into its therapeutic potential.

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